molecular formula C9H7FN2O3 B1393794 6-fluoro-8-nitro-3,4-dihydroquinolin-2(1H)-one CAS No. 1310558-45-2

6-fluoro-8-nitro-3,4-dihydroquinolin-2(1H)-one

Cat. No.: B1393794
CAS No.: 1310558-45-2
M. Wt: 210.16 g/mol
InChI Key: JWAKJRPZAXKJKN-UHFFFAOYSA-N
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Description

6-fluoro-8-nitro-3,4-dihydroquinolin-2(1H)-one is a synthetic organic compound belonging to the quinoline family Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-fluoro-8-nitro-3,4-dihydroquinolin-2(1H)-one typically involves multi-step reactions starting from readily available precursors. One common method includes the following steps:

    Nitration: Introduction of the nitro group into the quinoline ring using a nitrating agent such as nitric acid or a mixture of nitric acid and sulfuric acid.

    Fluorination: Substitution of a hydrogen atom with a fluorine atom using a fluorinating agent like N-fluorobenzenesulfonimide (NFSI) or Selectfluor.

    Cyclization: Formation of the dihydroquinolinone core through cyclization reactions, often involving the use of strong acids or bases as catalysts.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Continuous flow reactors and green chemistry principles are often employed to enhance efficiency and reduce waste.

Chemical Reactions Analysis

Types of Reactions

6-fluoro-8-nitro-3,4-dihydroquinolin-2(1H)-one can undergo various chemical reactions, including:

    Oxidation: Conversion of the dihydroquinolinone to quinolinone using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction of the nitro group to an amino group using reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride.

    Substitution: Electrophilic or nucleophilic substitution reactions at the fluorine or nitro positions, often using reagents like halides or amines.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

    Reduction: Hydrogen gas with palladium catalyst, sodium borohydride, acidic or basic conditions.

    Substitution: Halides, amines, solvents like dichloromethane or ethanol, elevated temperatures.

Major Products

    Oxidation: Quinolinone derivatives.

    Reduction: Aminoquinoline derivatives.

    Substitution: Various substituted quinoline derivatives depending on the reagents used.

Scientific Research Applications

6-fluoro-8-nitro-3,4-dihydroquinolin-2(1H)-one has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a model compound for studying reaction mechanisms.

    Biology: Investigated for its potential antimicrobial, antiviral, and anticancer activities due to the presence of fluorine and nitro groups.

    Medicine: Explored as a lead compound for the development of new pharmaceuticals targeting specific enzymes or receptors.

    Industry: Utilized in the development of agrochemicals, dyes, and materials with specific properties.

Mechanism of Action

The mechanism of action of 6-fluoro-8-nitro-3,4-dihydroquinolin-2(1H)-one depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or DNA. The presence of the fluorine and nitro groups can enhance binding affinity and selectivity, leading to inhibition or modulation of target activity. The compound’s effects are mediated through pathways involving oxidative stress, apoptosis, or signal transduction.

Comparison with Similar Compounds

6-fluoro-8-nitro-3,4-dihydroquinolin-2(1H)-one can be compared with other quinoline derivatives, such as:

    Chloroquine: An antimalarial drug with a similar quinoline core but different substituents.

    Nitroquinoline: Compounds with nitro groups but lacking fluorine, showing different reactivity and biological activity.

    Fluoroquinolones: A class of antibiotics with fluorine atoms but different core structures, highlighting the unique combination of fluorine and nitro groups in this compound.

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to other quinoline derivatives.

Biological Activity

6-Fluoro-8-nitro-3,4-dihydroquinolin-2(1H)-one is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article reviews the current understanding of its biological properties, including its mechanisms of action, efficacy in various assays, and potential therapeutic applications.

Chemical Structure and Properties

The compound has the following chemical formula:

  • Molecular Formula: C9H7FN2O3
  • Molecular Weight: 210.16 g/mol

The structural features of this compound contribute to its biological activity, particularly the presence of the fluorine and nitro groups, which can enhance binding interactions with biological targets.

Research indicates that compounds within the quinolinone class can interact with various biological targets, including enzymes and receptors involved in critical pathways. The nitro group is often implicated in redox reactions, potentially leading to the generation of reactive oxygen species (ROS), which can affect cellular signaling pathways.

Inhibitory Activities

Several studies have evaluated the inhibitory effects of this compound on different enzymes:

  • AChE and MAO Inhibition:
    • Compounds similar to this compound have shown significant inhibition against acetylcholinesterase (AChE) and monoamine oxidases (MAOs), which are crucial in neurodegenerative diseases like Alzheimer's. For instance, related compounds demonstrated IC50 values in the low micromolar range (e.g., IC50 = 0.28 µM for AChE) .
  • BCL6 Inhibition:
    • The compound has been evaluated for its ability to inhibit BCL6, a transcriptional repressor involved in lymphomagenesis. Analogous compounds exhibited IC50 values around 2.7 µM in biochemical assays .

Structure-Activity Relationship (SAR)

The SAR studies highlight that modifications at specific positions on the quinolinone ring significantly affect biological activity. For example:

  • Substitutions at the C(3) and C(4) positions can enhance binding affinity and selectivity towards targeted proteins .

Case Studies

  • Neuroprotective Effects:
    • A study focusing on derivatives of 3,4-dihydroquinolinones indicated that certain modifications could lead to compounds capable of crossing the blood-brain barrier (BBB), thus offering potential for treating neurodegenerative conditions .
  • Antimicrobial Activity:
    • The quinolinone scaffold has been associated with antimicrobial properties against both Gram-positive and Gram-negative bacteria. Compounds derived from this structure have shown promising results in inhibiting bacterial growth .

Data Summary

Biological ActivityTargetIC50 ValueReference
AChE InhibitionAChE0.28 µM
MAO-B InhibitionMAO-B0.0029 µM
BCL6 InhibitionBCL62.7 µM

Properties

IUPAC Name

6-fluoro-8-nitro-3,4-dihydro-1H-quinolin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7FN2O3/c10-6-3-5-1-2-8(13)11-9(5)7(4-6)12(14)15/h3-4H,1-2H2,(H,11,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JWAKJRPZAXKJKN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)NC2=C1C=C(C=C2[N+](=O)[O-])F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7FN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

210.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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